molecular formula C11H10F2N2O B1461882 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine CAS No. 1803609-42-8

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B1461882
CAS No.: 1803609-42-8
M. Wt: 224.21 g/mol
InChI Key: VCNGWLWOLSPWOD-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a difluoro group, a phenyl ring, and an oxazole ring

Biochemical Analysis

Biochemical Properties

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit certain signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy or altered biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of 2-aminophenyl-2,2-difluoroethanol with a suitable carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the oxazole ring into a different functional group.

  • Substitution: Substitution reactions at the phenyl ring or the oxazole ring can introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxo derivatives, amines, and substituted phenyl and oxazole derivatives.

Scientific Research Applications

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:

  • Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: It serves as a tool in biological studies to understand the interaction of oxazole derivatives with biological targets.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring and the difluoro group play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine: Lacks the difluoro group, resulting in different reactivity and biological activity.

  • 2,2-Difluoro-2-(4-phenyl-1,3-oxazol-2-yl)ethan-1-amine: Similar structure but with a different position of the phenyl group.

  • 2,2-Difluoro-2-(5-(4-fluorophenyl)-1,3-oxazol-2-yl)ethan-1-amine: Contains a fluorine atom on the phenyl ring, altering its properties.

Uniqueness: 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of the difluoro group, which enhances its stability and reactivity compared to similar compounds without this group. This feature makes it particularly valuable in various applications, including drug development and material science.

Properties

IUPAC Name

2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-11(13,7-14)10-15-6-9(16-10)8-4-2-1-3-5-8/h1-6H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGWLWOLSPWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 2
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 3
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 4
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 5
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 6
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

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